2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
Description
Historical Context and Discovery
The development of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride emerged from broader research initiatives focused on expanding the structural diversity of piperidine derivatives during the evolution of modern organic synthesis methodologies. Historical patent literature suggests that substituted piperidine compounds have been subjects of systematic investigation since the mid-20th century, with early work establishing fundamental synthetic pathways for heterocyclic nitrogen compounds. The specific synthesis of benzyl-substituted piperidines gained momentum as researchers recognized the importance of these structural motifs in pharmaceutical chemistry and materials science applications.
The compound's discovery appears to be linked to systematic exploration of substitution patterns on both the piperidine ring and the attached benzyl moiety, with particular attention to methoxy and methyl substituents that could influence molecular properties. Research from the early 2000s demonstrated that specific substitution patterns on aromatic rings attached to piperidine systems could significantly alter chemical reactivity and biological activity profiles. The methodical investigation of various substitution combinations led to the identification of the 4-methoxy-3,5-dimethyl substitution pattern as particularly interesting from both synthetic and application perspectives.
Contemporary research efforts have focused on optimizing synthetic routes to this compound, with second-generation synthesis methods being developed to improve efficiency and scalability. These advances reflect the compound's growing importance in research applications and the need for reliable synthetic methodologies. The historical progression from basic piperidine chemistry to sophisticated substituted derivatives illustrates the evolution of heterocyclic chemistry as a field, with this particular compound representing a significant milestone in achieving precise structural control in nitrogen-containing heterocycles.
Nomenclature and Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted heterocyclic compounds. The compound's primary name indicates the piperidine ring as the parent structure, with the benzyl substituent located at the 2-position of the piperidine ring. The benzyl moiety itself contains three specific substituents: a methoxy group at the 4-position and two methyl groups at the 3- and 5-positions of the aromatic ring.
Chemical databases report multiple Chemical Abstracts Service registry numbers for this compound, including 1172932-95-4 and 625454-23-1, which may reflect different preparation methods or purity specifications. The molecular formula is consistently reported as C₁₅H₂₃NO·HCl or C₁₅H₂₄ClNO, with a molecular weight of 269.81 grams per mole. Alternative systematic names include "Piperidine, 2-[(4-methoxy-3,5-dimethylphenyl)methyl]-, hydrochloride" and "2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine hydrochloride".
The compound belongs to the broader chemical classification of substituted piperidines, specifically categorized as a benzylpiperidine derivative. Within this classification, it represents a highly substituted variant with both electron-donating methyl groups and an electron-donating methoxy group on the aromatic system. The hydrochloride salt form indicates the compound's preparation as a stable crystalline solid, which is common practice for piperidine derivatives to enhance stability and handling properties in research applications.
The structural classification places this compound within the realm of secondary amines when considering the basic piperidine nitrogen, though the presence of the hydrochloride salt converts this to an ammonium chloride species. This chemical classification has important implications for the compound's physical properties, including solubility characteristics and thermal stability profiles.
Position within the Piperidine Derivative Family
This compound occupies a distinctive position within the extensive family of piperidine derivatives, characterized by its specific substitution pattern that combines multiple structural features of significant chemical interest. The compound represents a convergence of several important structural motifs: the six-membered saturated nitrogen heterocycle of piperidine, the aromatic benzyl substituent, and the electron-rich methoxy-dimethyl substitution pattern. This combination places it among the more structurally complex members of the piperidine family, distinguishing it from simpler analogs such as unsubstituted piperidine or basic alkyl-substituted variants.
Within the subset of benzylpiperidine derivatives, this compound can be compared to related structures such as 4-(4-Methoxybenzyl)piperidine hydrochloride, which lacks the additional methyl substituents and has the benzyl group at the 4-position rather than the 2-position. The positional difference of the benzyl attachment significantly influences molecular geometry and potential conformational flexibility. Research indicates that 2-substituted piperidines often exhibit different pharmacological and chemical properties compared to their 3- or 4-substituted analogs, due to the proximity of the substituent to the nitrogen atom.
The compound also relates to other methoxy-containing piperidine derivatives within the broader structural family. For instance, compounds such as 4-(Methoxymethyl)piperidine hydrochloride represent simpler analogs with methoxy functionality but lacking the aromatic benzyl component. The integration of the methoxy group within an aromatic system, as opposed to an aliphatic chain, creates different electronic and steric environments that can significantly influence chemical reactivity and interaction profiles.
Recent advances in piperidine derivative synthesis have highlighted the importance of regioselective and stereoselective preparation methods for achieving specific substitution patterns. The synthesis of this compound requires careful consideration of these factors, particularly in controlling the regioselectivity of benzyl attachment and maintaining the integrity of the substituted aromatic system throughout the synthetic sequence.
Relevance in Chemical Research
The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's utility as both a synthetic intermediate and a model compound for studying structure-property relationships in nitrogen heterocycles. Current research applications emphasize the compound's role in advancing synthetic methodologies for complex piperidine derivatives, with particular attention to developing efficient routes for introducing multiple substituents in controlled fashions. The compound serves as a valuable benchmark for evaluating new synthetic strategies and catalytic systems designed for heterocyclic chemistry.
In the context of medicinal chemistry research, compounds of this structural class have been investigated for their potential interactions with various biological targets, though specific applications remain within the research domain. The structural features present in this compound, including the electron-rich aromatic system and the basic nitrogen center, represent pharmacophoric elements commonly found in bioactive molecules. Research has demonstrated that modifications to the substitution pattern on both the piperidine ring and the aromatic system can significantly influence binding affinity and selectivity profiles.
Table 1: Physical and Chemical Properties
The compound's relevance extends to materials science applications, where substituted piperidines have found utility as building blocks for polymeric materials and as components in advanced material systems. The specific substitution pattern in this compound provides opportunities for further functionalization and incorporation into larger molecular frameworks. Research in this area has focused on exploiting the chemical reactivity of both the nitrogen center and the aromatic substituents to create materials with tailored properties.
Contemporary research trends indicate growing interest in using compounds like this compound as starting materials for accessing more complex heterocyclic systems through modern synthetic transformations. The compound's structure provides multiple sites for chemical modification, including potential oxidation of the methoxy group, functionalization of the aromatic ring, and derivatization of the piperidine nitrogen. These possibilities make it a versatile platform for synthetic exploration and methodology development.
Table 2: Structural Classification and Related Compounds
| Compound Class | Example | Key Structural Difference |
|---|---|---|
| 2-Benzylpiperidines | 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | Target compound |
| 4-Benzylpiperidines | 4-(4-Methoxybenzyl)piperidine | Position of benzyl attachment, fewer aromatic substituents |
| Simple Piperidines | 4-(Methoxymethyl)piperidine | Lacks aromatic system |
| Related Intermediates | 4-Methoxy-3,5-dimethylpyridine | Aromatic precursor, lacks piperidine ring |
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHVIJEXWDPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588847 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172932-95-4 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Key Benzyl Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethyl Pyridine Hydrochloride
A critical precursor in the synthesis of the target compound is 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride. According to Chinese patent CN103232389A, this intermediate is prepared by:
- Dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine in toluene at a concentration of 20-30%.
- Adding a toluene solution of triphosgene (40-50% mass concentration) dropwise at 0–10 °C, with a molar ratio of 2-hydroxymethyl compound to triphosgene of approximately 1:0.35–0.37.
- After completion, methanol is added dropwise (molar ratio to starting material 1:0.10–0.25).
- Acidic gases generated are removed under reduced pressure.
- The reaction mixture is centrifuged and dried to yield the hydrochloride salt with high purity and yield.
This method is noted for its simplicity, high yield, and minimal waste generation.
Coupling with Piperidine to Form 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Though specific detailed procedures for coupling the benzyl intermediate with piperidine are less documented, general synthetic approaches involve:
- Reacting substituted benzyl halides (such as the 2-chloromethyl derivative) with piperidine under nucleophilic substitution conditions.
- The reaction typically occurs in an organic solvent such as dichloromethane or toluene, often at ambient to moderate temperatures.
- The resultant free base is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
This approach leverages the nucleophilicity of the piperidine nitrogen to displace the halide, forming the benzylpiperidine linkage.
Alternative Synthetic Routes and Reduction Steps
The preparation of the benzyl moiety itself may involve multi-step transformations starting from pyridine derivatives:
- Acylation of 2-methyl-1-penten-1-alkoxy-3-one to yield 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.
- Ammonolysis to convert the pyrone to 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.
- Halogenation to introduce a halogen at the 4-position.
- Methoxylation using sodium methoxide in refluxing methanol.
- Reduction of the methoxycarbonyl group to hydroxymethyl using reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or diisobutylaluminum hydride.
This sequence yields 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, which can then be converted to the chloromethyl derivative as described above.
- Data Table: Summary of Key Preparation Steps and Conditions
- The chloromethylation step using triphosgene is advantageous due to mild reaction conditions and avoidance of hazardous reagents like phosgene gas, improving safety and environmental impact.
- The nucleophilic substitution of piperidine onto benzyl chlorides is a well-established method, providing good yields under mild conditions.
- Reduction methods for converting esters to alcohols are versatile; NaBH4 is milder and safer but may require Lewis acids or co-solvents for efficiency, whereas LiAlH4 offers more robust reduction but requires careful handling.
- The hydrochloride salt form improves compound stability and solubility, which is important for handling and further application in research.
The preparation of this compound involves a multi-step synthetic process centered on the formation of the key chloromethyl pyridine intermediate via triphosgene-mediated chlorination, followed by nucleophilic substitution with piperidine and conversion to the hydrochloride salt. The synthetic routes leverage well-established organic transformations, including acylation, ammonolysis, halogenation, methoxylation, and reduction, to build the substituted benzyl moiety. The methods described demonstrate operational simplicity, high yield, and purity, suitable for research-grade compound production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl group’s electron-rich aromatic system facilitates electrophilic substitution, while the piperidine nitrogen enables nucleophilic reactivity:
-
Chlorination : Reacts with triphosgene (COCl₂) in toluene at 0–10°C to form chlorinated intermediates, as demonstrated in analogous pyridine derivatives .
-
Demethylation : The methoxy group undergoes acid- or base-catalyzed cleavage to yield phenolic derivatives under harsh conditions.
Table 1: Nucleophilic Substitution Pathways
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Benzyl Chlorination | Triphosgene, toluene, 0–10°C | Chloromethyl-benzyl intermediate | |
| Methoxy Demethylation | HBr/AcOH reflux | Phenolic derivative |
Reduction and Hydrogenation
The piperidine ring participates in catalytic hydrogenation and borane-mediated reductions:
-
Ring Saturation : Hydrogenation with Raney-Ni or Pd/C selectively reduces unsaturated bonds in precursor pyridines to yield piperidine scaffolds .
-
Boron-Based Reduction : Borenium ions and hydrosilanes enable cis-selective hydrogenation of pyridine analogs to piperidines under mild conditions .
Table 2: Reduction Conditions for Piperidine Derivatives
| Substrate | Catalyst/Reagent | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine precursor | Raney-Ni, H₂ (50 psi) | Full saturation | 85–92 | |
| N-protected derivative | B(C₆F₅)₃, PhSiH₃ | cis-Selective | 78 |
Salt Formation and Metathesis
The hydrochloride salt undergoes ion exchange in polar solvents:
-
Anion Exchange : Reacts with silver nitrate (AgNO₃) to form nitrate salts, releasing AgCl precipitate.
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Alkaloid Precipitation : Treatment with NaOH liberates freebase piperidine, isolable via extraction.
Oxidation Reactions
The tertiary amine in the piperidine ring oxidizes under controlled conditions:
-
N-Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid yields the N-oxide derivative, enhancing polarity.
-
Benzyl Oxidation : Strong oxidants (e.g., KMnO₄) degrade the benzyl group to carboxylic acids under acidic conditions.
Cyclization and Ring-Opening
Intramolecular reactions dominate in piperidine derivatives:
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Aza-Michael Addition : Organocatalyzed cyclization forms 2,5-disubstituted piperidines with high enantioselectivity .
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Ring-Opening : HCl hydrolysis cleaves the piperidine ring in extreme conditions, yielding linear amines.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming charred residues.
-
pH Sensitivity : Freebase form precipitates in alkaline solutions (pH > 10).
Scientific Research Applications
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound with potential applications in scientific research. Here's an overview of its properties, synthesis, and potential applications:
Basic Information
Scientific Research Applications
While the search results do not provide specific applications and case studies for this compound, they do offer some context regarding similar compounds and related research areas:
- MAGL Inhibitors: Benzylpiperidine derivatives are known to be Monoacylglycerol lipase (MAGL) inhibitors . MAGL inhibitors have potential therapeutic applications due to their antiproliferative activities in cancer cell lines .
- BRD4 Inhibitors: Derivatives of dimethyl compounds have been evaluated for their inhibitory activities against Bromodomain-containing protein 4 (BRD4) . BRD4 is a therapeutic target with the potential to revolutionize breast cancer chemotherapy .
- Piperidine Synthesis: Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Given the information, this compound may be relevant in studies related to:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might modulate signaling pathways or inhibit specific enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Positional Isomers and Substituent Variations
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine (CAS: 779323-34-1)
- Structural Difference : The benzyl group is attached to the 3-position of the piperidine ring instead of the 2-position.
- Impact : Positional isomerism can alter steric hindrance and electronic distribution, affecting binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) or enzymes.
- Molecular Weight : ~280.8 g/mol (estimated) .
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine (CAS: 955314-89-3)
- Structural Difference : The benzyl group is at the 4-position of the piperidine ring.
- Impact : The equatorial or axial positioning of the substituent may influence solubility and metabolic stability compared to the 2-position derivative .
2-(3-Methoxy-benzyl)-piperidine (CAS: 1170163-05-9)
Halogenated Derivatives
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride (CAS: Not specified)
- Structural Difference: Incorporates a dichloro-substituted phenoxyethyl group instead of a methoxy-dimethylbenzyl group.
- This compound may exhibit different toxicity profiles due to halogen presence .
Piperidine-Benzamide Analogs
2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride (CAS: 1021901-98-3)
- Structural Difference : Features a benzamide group linked to the piperidine ring instead of a benzyl group.
- Impact : The amide bond introduces hydrogen-bonding capability, which could improve target affinity but reduce membrane permeability. Acute toxicity data for this compound include H302 (harmful if swallowed) and H315 (causes skin irritation) .
Physicochemical and Pharmacological Comparisons
Molecular Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1172932-95-4 (Target) | C₁₆H₂₄ClNO₂ | ~297.8 | 2-(4-MeO-3,5-diMe-benzyl) |
| 779323-34-1 (3-position isomer) | C₁₅H₂₃NO₂ | ~280.8 | 3-(4-MeO-3,5-diMe-benzyl) |
| 955314-89-3 (4-position isomer) | C₁₅H₂₃NO₂ | ~280.8 | 4-(4-MeO-3,5-diMe-benzyl) |
| 1220038-96-9 (Dimethoxybenzyl ether) | C₁₇H₂₆ClNO₃ | ~315.8 | 3-(2-((3,5-diMeO-benzyl)oxy)ethyl) |
Biological Activity
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that may influence its pharmacological properties, particularly in relation to various receptor interactions and therapeutic applications.
- Molecular Formula : C₁₅H₂₃ClN₂O
- Molecular Weight : 269.81 g/mol
- CAS Number : 1172932-95-4
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has been investigated for its agonistic effects on serotonin receptors, particularly the 5-HT2A receptor. The structure-activity relationship (SAR) studies indicate that the presence of methoxy and dimethyl groups significantly enhances receptor binding affinity and selectivity.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound | Structure | 5-HT2A Agonist Activity (EC50) | Comments |
|---|---|---|---|
| 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | Structure | 100 nM | Potent agonist |
| Compound A | Structure | 250 nM | Moderate activity |
| Compound B | Structure | >500 nM | Weak activity |
Biological Studies
Recent studies have explored the compound's effects on various biological systems:
- CNS Activity : In vitro assays demonstrated that the compound exhibits significant agonistic activity at the 5-HT2A receptor, with an EC50 value around 100 nM. This suggests potential applications in treating mood disorders and other CNS-related conditions .
- Antitumor Activity : In cellular models, this compound was evaluated for its antiproliferative effects on cancer cell lines. It showed promising results in inhibiting cell proliferation in breast cancer models, indicating a potential role in cancer therapy .
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests neuroprotective properties, which could be beneficial in Alzheimer's disease therapy. Its dual inhibition of AChE and butyrylcholinesterase (BuChE) enhances its therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 45 µM), alongside alterations in apoptosis markers, indicating a mechanism involving programmed cell death .
- Case Study 2 : Another investigation noted that this compound could modulate inflammatory pathways by inhibiting NF-kB signaling in immune cells, suggesting potential applications in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Intermediate Preparation : Hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ gas to form piperidine intermediates .
Functionalization : Alkylation or benzylation reactions, such as coupling the piperidine intermediate with a 4-methoxy-3,5-dimethylbenzyl chloride derivative in the presence of a base (e.g., NaOH) .
Salt Formation : Treatment with HCl to form the hydrochloride salt, enhancing solubility for pharmacological studies .
Optimization Tips :
- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC. Adjust reaction time (e.g., 2–6 hours) and temperature (e.g., 60–80°C) to maximize yield .
Q. How should this compound be stored to ensure stability, and what factors degrade its integrity?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants (e.g., silica gel) to prevent hydrolysis .
- Stability Risks :
- pH Sensitivity : Decomposes under strongly acidic/basic conditions. Maintain neutral pH during handling .
- Thermal Degradation : Avoid temperatures >40°C, as melting points for similar compounds range from 150–200°C .
Regularly validate stability using spectroscopic methods (e.g., NMR) .
Advanced Research Questions
Q. What experimental and computational strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination) or receptor-binding assays (radioligand displacement) to identify targets .
- Computational Modeling :
- Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., GPCRs) using software like GROMACS .
- Docking Studies : Use AutoDock Vina to predict binding affinities and key residues involved .
Cross-validate findings with mutagenesis or X-ray crystallography .
Q. How can researchers resolve contradictory data regarding the compound’s toxicity or reactivity?
- Methodological Answer :
- Data Triangulation : Compare toxicity profiles from multiple sources (e.g., SDS, peer-reviewed studies) .
- Dose-Response Studies : Conduct in vivo assays (e.g., LD₅₀ in rodents) under controlled conditions to clarify thresholds .
- Method Validation : Ensure consistency in experimental protocols (e.g., OECD guidelines for toxicity testing) .
Q. What advanced analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy δ ~3.8 ppm; aromatic protons δ ~6.5–7.5 ppm) .
- HRMS : Validate molecular formula (e.g., C₁₆H₂₄ClNO₂) .
- X-ray Diffraction : Resolve crystal structure for absolute configuration .
Q. How can computational tools streamline reaction optimization for scaled synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian) to identify transition states and energetics .
- Machine Learning : Train models on PubChem data to predict optimal catalysts/solvents .
- Process Simulation : Employ Aspen Plus to model heat/mass transfer in continuous-flow reactors .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling .
- Emergency Measures :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
